molecular formula C7H13F2NO B1478383 2-(Ethoxymethyl)-4,4-difluoropyrrolidine CAS No. 2091562-96-6

2-(Ethoxymethyl)-4,4-difluoropyrrolidine

Cat. No.: B1478383
CAS No.: 2091562-96-6
M. Wt: 165.18 g/mol
InChI Key: BMGJRXDQOCIKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxymethyl)-4,4-difluoropyrrolidine is a useful research compound. Its molecular formula is C7H13F2NO and its molecular weight is 165.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomass Conversion to Furan Derivatives

2-(Ethoxymethyl)-4,4-difluoropyrrolidine is explored within the context of converting plant biomass into valuable furan derivatives. A study highlighted the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks, emphasizing the potential of HMF and its derivatives, including 2,5-diformylfuran and 5-ethoxymethylfurfural, as alternative feedstocks for the chemical industry. This conversion process aims to replace non-renewable hydrocarbon sources with biomass-derived compounds, contributing to sustainable chemistry and material science fields (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Contaminant Degradation

Research on the biodegradation of ethyl tert-butyl ether (ETBE), a gasoline additive, provides insights into the microbial degradation pathways of ether compounds. Studies have identified microorganisms capable of degrading ETBE in soil and groundwater, highlighting the initial hydroxylation of the ethoxy carbon, which could be related to the degradation of similar compounds. This research is crucial for understanding the environmental fate of fuel additives and developing bioremediation strategies for contaminated sites (Thornton et al., 2020).

Antioxidant Activity Determination

In the field of food engineering, medicine, and pharmacy, the determination of antioxidant activity is vital. Methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are crucial for assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess chemical reactions involving antioxidants, which can be applied to the analysis of compounds similar to this compound for their potential antioxidant properties (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

2-(ethoxymethyl)-4,4-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c1-2-11-4-6-3-7(8,9)5-10-6/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJRXDQOCIKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxymethyl)-4,4-difluoropyrrolidine
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2-(Ethoxymethyl)-4,4-difluoropyrrolidine
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2-(Ethoxymethyl)-4,4-difluoropyrrolidine
Reactant of Route 4
2-(Ethoxymethyl)-4,4-difluoropyrrolidine
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Reactant of Route 6
2-(Ethoxymethyl)-4,4-difluoropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.